molecular formula C15H15N3 B170800 1-benzyl-2-methyl-1H-1,3-benzimidazol-5-amine CAS No. 14624-97-6

1-benzyl-2-methyl-1H-1,3-benzimidazol-5-amine

Cat. No.: B170800
CAS No.: 14624-97-6
M. Wt: 237.3 g/mol
InChI Key: CNNHMFSRMLZBIE-UHFFFAOYSA-N
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Description

“1-benzyl-2-methyl-1H-1,3-benzimidazol-5-amine” is a compound that belongs to the benzimidazole class . Benzimidazole is a heterocyclic aromatic organic compound, which is a bicyclic compound that can be viewed as fused rings of the aromatic compounds benzene and imidazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Benzimidazole synthesis involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. This process employs formic acid, iron powder, and NH4Cl as an additive to reduce the nitro group and effect the imidazole cyclization with high-yielding conversions generally within one to two hours .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole core, which is a bicyclic compound that can be viewed as fused rings of the aromatic compounds benzene and imidazole . The benzimidazole core is substituted with a benzyl group at the 1-position and a methyl group at the 2-position .


Chemical Reactions Analysis

Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . The substituent’s tendency and position on the benzimidazole ring significantly contribute to the anti-inflammatory activity .

Scientific Research Applications

Biological and Electrochemical Activity

The chemistry and properties of benzimidazole derivatives, such as "1-benzyl-2-methyl-1H-1,3-benzimidazol-5-amine," have been thoroughly reviewed, highlighting their preparation, properties, and complex compounds. These derivatives exhibit significant spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting areas of potential research interest and investigation (Boča, Jameson, & Linert, 2011).

DNA Interaction and Potential for Drug Design

Hoechst 33258 and its analogs, similar in structure to "this compound," are known for their strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This property has made them valuable in fluorescence microscopy for DNA staining and as a foundation for rational drug design, with applications in analyzing nuclear DNA content and plant chromosomes (Issar & Kakkar, 2013).

Synthetic Approaches and Applications

The synthesis of benzimidazoles, including analogs of "this compound," from o-phenylenediamines has been reviewed, emphasizing their biological applications. These compounds are synthesized via condensation with various electrophilic reagents, showcasing their wide range of potential uses in medicine and pharmacology (Ibrahim, 2011).

Mechanism of Action in Fungicides and Anticancer Potential

Benzimidazole fungicides, related to "this compound," are explored for their mechanism of action, specifically as inhibitors of microtubule assembly by binding to the tubulin molecule. This research underscores their significant impact in agriculture, veterinary medicine, and even experimental use in cancer chemotherapy (Davidse, 1986).

Anticancer Properties and Therapeutic Potential

Recent reviews have focused on benzimidazole hybrids for anticancer potential, highlighting the design strategies for synthesizing benzimidazole derivatives as anticancer agents. These compounds exhibit a broad range of biological activities due to their structural resemblance to naturally occurring nitrogenous bases, acting through various mechanisms such as intercalation, alkylating agents, topoisomerases, DHFR enzymes, and tubulin inhibitors (Akhtar et al., 2019).

Future Directions

The future directions for “1-benzyl-2-methyl-1H-1,3-benzimidazol-5-amine” and other benzimidazole derivatives could involve further exploration of their anti-inflammatory effects and other biological activities. There is a great importance of heterocyclic ring-containing drugs, and benzimidazole has become an important synthon in the development of new drugs .

Properties

IUPAC Name

1-benzyl-2-methylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-11-17-14-9-13(16)7-8-15(14)18(11)10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNHMFSRMLZBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359477
Record name 1-Benzyl-2-methyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14624-97-6
Record name 1-Benzyl-2-methyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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